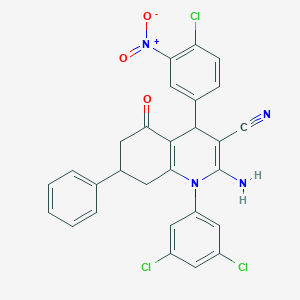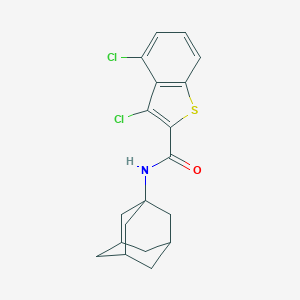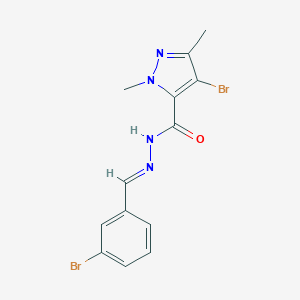
2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound belonging to the hexahydroquinoline family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: An aldehyde reacts with a β-ketoester in the presence of ammonium acetate to form a dihydropyridine intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Functional Group Introduction: Subsequent reactions introduce the nitro, chloro, and carbonitrile groups to the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of nitroso or quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further react to form various substituted products.
属性
分子式 |
C28H19Cl3N4O3 |
|---|---|
分子量 |
565.8g/mol |
IUPAC 名称 |
2-amino-4-(4-chloro-3-nitrophenyl)-1-(3,5-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H19Cl3N4O3/c29-18-11-19(30)13-20(12-18)34-24-9-17(15-4-2-1-3-5-15)10-25(36)27(24)26(21(14-32)28(34)33)16-6-7-22(31)23(8-16)35(37)38/h1-8,11-13,17,26H,9-10,33H2 |
InChI 键 |
PPVKSQBGHPOHQD-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N)N)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 |
规范 SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N)N)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B445633.png)
![propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445636.png)
![Isopropyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445638.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(3,4-dichloroanilino)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B445640.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(3-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B445641.png)
![2-methyl-N-(5-methylpyridin-2-yl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445643.png)
![2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445644.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-thiophenecarbohydrazide](/img/structure/B445645.png)
![2-(3,4-dichlorophenyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445646.png)
![2-[(2,5-dichlorophenoxy)acetyl]-N-(1-naphthyl)hydrazinecarboxamide](/img/structure/B445650.png)

![N-{3-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B445653.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-benzothiophene-3-carbohydrazide](/img/structure/B445655.png)

